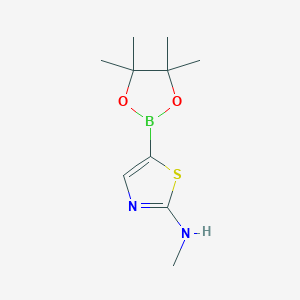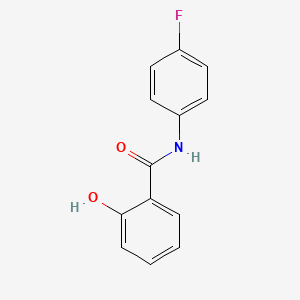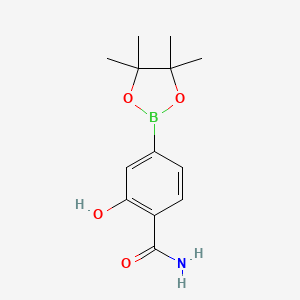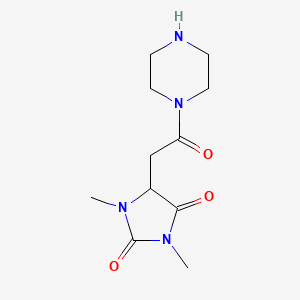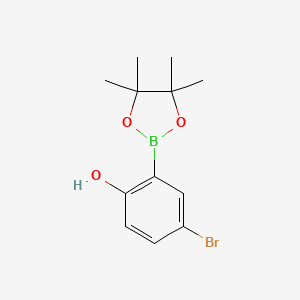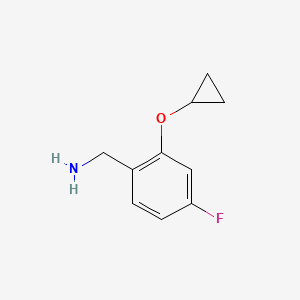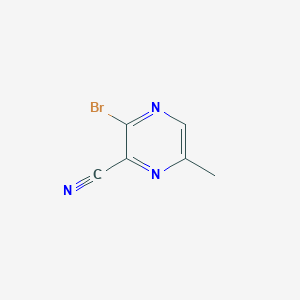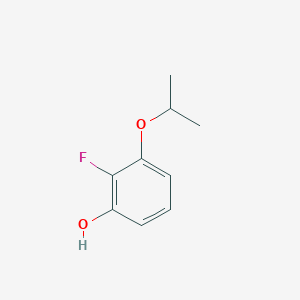
2-FLUORO-3-(PROPAN-2-YLOXY)PHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-isopropoxyphenol, also known as FIP, is a phenolic compound with the molecular formula C9H11FO2 . It is commonly used as an intermediate in the synthesis of various drugs and pharmaceuticals due to its unique properties.
Synthesis Analysis
FIP can be synthesized through several different methods, with the most common route involving the reaction between 2-chloro-3-fluoroanisole and isopropyl phenol in the presence of a base catalyst. The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 h .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-isopropoxyphenol includes a phenol group, an isopropoxy group, and a fluorine atom attached to the aromatic ring . Its IUPAC name is 2-fluoro-3-isopropoxyphenol and its InChI Code is 1S/C9H11FO2/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6,11H,1-2H3 .Physical and Chemical Properties Analysis
2-Fluoro-3-isopropoxyphenol is a liquid with a molecular weight of 170.18 . It is a white powder soluble in organic solvents like methanol, ethanol, and acetone.Aplicaciones Científicas De Investigación
Synthetic Chemistry and Material Science Applications 2-Fluoro-3-isopropoxyphenol, due to its structural and chemical properties, finds applications in synthetic chemistry and material science. This compound serves as a precursor or an intermediate in the synthesis of various complex molecules and polymers. For example, fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates, including derivatives with a 2-fluoro-3-isopropoxyphenol moiety, have been synthesized and copolymerized with styrene, indicating potential applications in material science for creating polymers with specific characteristics (Krause et al., 2019).
Biocatalysis and Green Chemistry There's an emerging interest in utilizing biocatalytic processes for synthesizing fluorinated compounds due to their environmentally friendly nature and the unique properties that fluorine imparts to organic molecules. For instance, the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid from related compounds demonstrates the potential for using biological systems to incorporate fluorine into organic molecules, potentially opening up new avenues for the synthesis of fluorinated polymers and pharmaceuticals in an eco-friendly manner (Liu et al., 2022).
Environmental Biotechnology The degradation of fluorophenols, including 2-fluoro-3-isopropoxyphenol, by microorganisms, is a field of interest within environmental biotechnology. Research on Rhodococcus strains capable of utilizing fluorophenols as sole carbon and energy sources underscores the potential for bioremediation strategies to address environmental contamination by fluoroorganic compounds. These studies highlight the adaptability of certain bacteria to degrade complex organofluorine compounds, which could be pivotal in cleaning up polluted sites (Duque et al., 2012).
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-Fluoro-3-isopropoxyphenol are not mentioned in the search results, there is a general interest in the development of fluorous compounds, including those with smaller perfluorinated units, to promote biodegradability . This suggests potential future research directions in the synthesis and application of 2-Fluoro-3-isopropoxyphenol and similar compounds.
Análisis Bioquímico
Temporal Effects in Laboratory Settings
The temporal effects of 2-Fluoro-3-isopropoxyphenol in laboratory settings are not well-documented. It is known that phenolic compounds can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-isopropoxyphenol at different dosages in animal models are currently unknown. It is known that the effects of phenolic compounds can vary with dosage, and high doses can potentially have toxic or adverse effects .
Metabolic Pathways
The metabolic pathways that 2-Fluoro-3-isopropoxyphenol is involved in are not well-studied. It is known that phenolic compounds can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Fluoro-3-isopropoxyphenol within cells and tissues are currently unknown. It is known that phenolic compounds can interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Fluoro-3-isopropoxyphenol and its effects on activity or function are currently unknown. It is known that phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-fluoro-3-propan-2-yloxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNOPHLKWJDJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



